2-tert-Butylhexanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

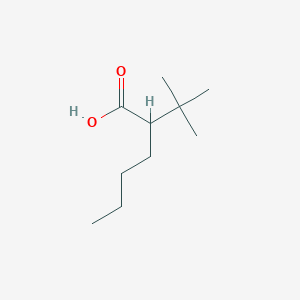

2-tert-Butylhexanoic acid is an organic compound with the molecular formula C10H20O2 It is a carboxylic acid derivative characterized by a tert-butyl group attached to the second carbon of a hexanoic acid chain

準備方法

Synthetic Routes and Reaction Conditions: 2-tert-Butylhexanoic acid can be synthesized through several methods. One common approach involves the alkylation of hexanoic acid with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of tert-butylhexanoic acid esters. This process is carried out in the presence of a metal catalyst such as palladium on carbon, under high pressure and temperature conditions. The resulting acid is then separated and purified using standard industrial techniques.

化学反応の分析

Types of Reactions: 2-tert-Butylhexanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The tert-butyl group can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Halogens (e.g., chlorine, bromine), electrophiles

Major Products Formed:

Oxidation: Ketones, aldehydes

Reduction: Alcohols

Substitution: Halogenated derivatives

科学的研究の応用

2-tert-Butylhexanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is utilized in the production of specialty chemicals, including plasticizers and surfactants.

作用機序

The mechanism of action of 2-tert-butylhexanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with enzymes and receptors.

類似化合物との比較

- 2-Butylhexanoic acid

- 5-tert-Butyl-2-methoxybenzoic acid

- tert-Butoxyacetic acid

Comparison: 2-tert-Butylhexanoic acid is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it more resistant to certain reactions compared to its analogs, such as 2-butylhexanoic acid. The tert-butyl group also enhances the compound’s hydrophobicity, influencing its solubility and interaction with other molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-tert-Butylhexanoic acid in laboratory settings?

- Methodological Answer : The synthesis typically involves alkylation of hexanoic acid derivatives with tert-butyl groups. A common approach is the Friedel-Crafts alkylation using tert-butyl halides in the presence of Lewis acids (e.g., AlCl₃). Post-synthesis, purification via fractional distillation or recrystallization is critical. Characterization should include NMR (¹H/¹³C) to confirm branching and FT-IR to verify carboxylic acid functionality. For reproducibility, document reaction conditions (temperature, solvent, catalyst ratio) and purity thresholds (≥95% by HPLC) .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use ¹H NMR (δ 1.0–1.2 ppm for tert-butyl protons) and ¹³C NMR (δ 25–30 ppm for quaternary carbons).

- Purity Assessment : Employ HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) or GC-MS with electron ionization.

- Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition thresholds.

- Acidity Measurement : Potentiometric titration to determine pKa values. Always cross-validate results with synthetic replicates and include error margins in reporting .

Q. How should researchers design experiments to assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

- Temperature extremes (e.g., 4°C, 25°C, 40°C).

- Humidity-controlled environments (e.g., 60% RH).

- Light exposure (UV/visible light).

Analyze degradation products using LC-MS and compare against controls. Document protocols in supplementary materials to enable replication .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing novel derivatives of this compound?

- Methodological Answer :

- Step 1 : Verify synthetic pathways—re-examine reaction stoichiometry and side products via LC-MS.

- Step 2 : Use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by steric hindrance from the tert-butyl group.

- Step 3 : Compare experimental data with computational models (DFT or molecular dynamics simulations) to predict spectral patterns.

- Step 4 : Collaborate with specialized labs for X-ray crystallography if stereochemical ambiguity persists. Publish conflicting data transparently, with error analysis .

Q. What strategies are effective in studying the biological interactions of this compound at the molecular level?

- Methodological Answer :

- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with proteins (e.g., serum albumin).

- Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) tracked via confocal microscopy.

- Mechanistic Probes : Knockdown models (CRISPR/Cas9) to identify target pathways. Validate findings with orthogonal assays (e.g., Western blot for protein expression changes). Reference ethical guidelines for biological replicates .

Q. How should researchers address discrepancies in literature reports about the compound’s physicochemical properties?

- Methodological Answer :

- Critical Review : Tabulate reported values (e.g., logP, melting point) and identify outliers.

- Experimental Replication : Reproduce key studies under standardized conditions (IUPAC guidelines).

- Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to quantify variability. Highlight methodological differences (e.g., solvent polarity in logP measurements) as potential sources of divergence .

Q. Data Presentation Guidelines

Table 1 : Recommended Analytical Techniques for this compound

Note : Always include raw data (e.g., chromatograms, spectral peaks) in supplementary materials for peer validation .

Q. Ethical and Reproducibility Considerations

- Data Transparency : Share synthetic protocols, spectral raw data, and statistical scripts via repositories (e.g., Zenodo).

- Ethical Compliance : For biological studies, adhere to institutional review board (IRB) standards and cite ethical approvals in methods sections .

- Literature Gaps : Prioritize citations from peer-reviewed journals (e.g., J. Org. Chem.) over non-vetted sources .

特性

IUPAC Name |

2-tert-butylhexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-5-6-7-8(9(11)12)10(2,3)4/h8H,5-7H2,1-4H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXCASFPBUZPGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。